molecular formula C5H8F3NO B13038288 (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine

Cat. No.: B13038288
M. Wt: 155.12 g/mol
InChI Key: JQQGBEHVICWZRS-BYPYZUCNSA-N
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Description

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of reduced cyclic or acyclic amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Oxetan-3-yl)ethan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,2,2-Trifluoroethylamine: Lacks the oxetane ring, leading to different structural and functional characteristics.

Uniqueness

(S)-2,2,2-Trifluoro-1-(oxetan-3-YL)ethan-1-amine is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(9)3-1-10-2-3/h3-4H,1-2,9H2/t4-/m0/s1

InChI Key

JQQGBEHVICWZRS-BYPYZUCNSA-N

Isomeric SMILES

C1C(CO1)[C@@H](C(F)(F)F)N

Canonical SMILES

C1C(CO1)C(C(F)(F)F)N

Origin of Product

United States

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